molecular formula C12H9N3O3S2 B2963001 N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 896301-85-2

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2963001
CAS No.: 896301-85-2
M. Wt: 307.34
InChI Key: NBGOCUCWNDEGTP-UHFFFAOYSA-N
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Description

“N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide” is a chemical compound that contains a cyano group (-CN), a nitro group (-NO2), and two thiophene rings. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom .


Synthesis Analysis

The synthesis of similar compounds usually involves reactions between thiophenes and other reagents. For example, a similar compound, N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, has been synthesized following a two-stage protocol using simple, convenient transformations and cheap, commercially available reagents .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they contain multiple bonds, aromatic bonds, and five-membered rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they have a certain molecular weight and molecular formula .

Scientific Research Applications

Synthesis and Chemical Properties

  • Radiosensitizers and Bioreductively Activated Cytotoxins : A series of nitrothiophene carboxamides, including compounds structurally similar to N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide, were synthesized and evaluated for their potential as radiosensitizers and selective bioreductively activated cytotoxins. These compounds have shown promise in vitro for hypoxic mammalian cells and presented a slight radiosensitization in vivo in mouse models. The chemical modifications in the side chains of these compounds significantly influenced their radiosensitizing efficacy and systemic toxicity (Threadgill et al., 1991).

  • Isotopically Labeled Syntheses : A reaction involving 3-cyanothiophene led to the efficient synthesis of isotopically labeled nitrothiophenecarboxamides, which are of interest as potential antitumor agents. The method provides high isotopic yield, demonstrating the compound's utility in research requiring labeled molecules for tracking and analysis purposes (Shinkwin & Threadgill, 1996).

Biological Evaluation and Potential Therapeutic Applications

  • Bioreductively Targeted Prodrugs : Nitrothiophene derivatives of combretastatin A-4, including compounds with similarities to this compound, were synthesized and evaluated as potential bioreductively activated cytotoxic anticancer therapies. These studies suggest that specific modifications can enhance both the metabolic stability and the efficacy of hypoxia-mediated drug release, offering a new approach to targeted cancer therapy (Thomson et al., 2006).

Safety and Hazards

The safety and hazards of similar compounds are not well-documented. It’s important to handle all chemical compounds with care and use appropriate safety measures .

Future Directions

The future directions for research on similar compounds could involve further structure optimization and in-depth studies as possible inhibitors of certain enzymes .

Properties

IUPAC Name

N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S2/c1-6-7(2)19-12(8(6)5-13)14-11(16)9-3-4-10(20-9)15(17)18/h3-4H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGOCUCWNDEGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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